Cadmium acetate

概要

説明

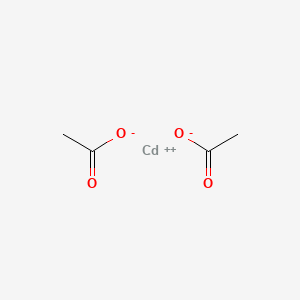

Cadmium acetate is a chemical compound with the formula Cd(O₂CCH₃)₂(H₂O)₂ . It exists in two forms: the anhydrous (water-free) form and the dihydrate (containing two water molecules). Both forms appear white or colorless . Notably, only the dihydrate has been verified through X-ray crystallography .

Synthesis Analysis

The synthesis of cadmium acetate involves the reaction between cadmium oxide (CdO) or cadmium nitrate (Cd(NO₃)₂) with acetic acid (CH₃COOH). The resulting product is the desired cadmium acetate compound. Various methods, such as the Cadmium Oxide Method and the Cadmium Nitrate Method , can be employed for its synthesis .

Molecular Structure Analysis

The molecular structure of cadmium acetate consists of a central cadmium ion (Cd²⁺) coordinated with two acetate ions (CH₃COO⁻) and two water molecules (H₂O). The coordination geometry around the cadmium ion is typically octahedral .

Chemical Reactions Analysis

Cadmium acetate participates in various chemical reactions, including precipitation reactions , complexation reactions , and redox reactions . For instance, it can form complexes with ligands, undergo hydrolysis, and react with other metal ions .

科学的研究の応用

Photocatalysis

Cadmium acetate is used in the synthesis of Cadmium Sulfide (CdS) nanoparticles , which are applicable in photocatalysis. CdS nanoparticles synthesized using cadmium acetate show promising results in the degradation of organic pollutants under visible light irradiation. This application is crucial for environmental cleanup and water purification efforts .

Hydrogen Production

The same CdS nanoparticles, when used in photocatalytic experiments, have demonstrated the ability to generate hydrogen. This positions cadmium acetate as a valuable precursor in sustainable energy research, particularly in the context of hydrogen fuel production .

Antibacterial Applications

Research indicates that CdS nanoparticles, produced using cadmium acetate, possess antibacterial properties. This opens up potential applications in the development of antibacterial agents, which could be significant in the medical field .

Solar Cell Fabrication

Cadmium acetate serves as a cadmium source in the electrodeposition of CdS thin films. These films act as a barrier layer in graded bandgap solar cells, contributing to the improvement of solar cell efficiency and the development of cost-effective photovoltaic technologies .

Neurotoxicity Studies

Cadmium acetate is instrumental in studies exploring the mechanisms of cadmium neurotoxicity. Understanding how cadmium compounds affect the nervous system can lead to better safety protocols and treatment options for cadmium exposure .

Gas Sensing

Cadmium-doped zinc oxide nanoparticles synthesized via a sol–gel method using cadmium acetate have applications in gas sensing, particularly for detecting ethanol vapor. This has implications for safety and monitoring in various industrial processes .

作用機序

Target of Action

Cadmium acetate primarily targets cellular components such as mitochondria and DNA . It also interacts with several protein kinases of cellular signal transduction, including PKC, the MAP kinases ERK, JNK, and p38 MAP kinase, and stimulates the activity of several transcription factors .

Mode of Action

Cadmium acetate exerts its effects through various biochemical and molecular mechanisms. It induces oxidative stress, disrupts Ca2+ signaling, interferes with cellular signaling pathways, and causes epigenetic modifications . Cadmium can inactivate metal-dependent enzymes, activate calmodulin, or cause damage to the cell membrane by activation of oxygen species .

Biochemical Pathways

Cadmium acetate affects several biochemical pathways. It induces oxidative stress by disrupting the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also impacts signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways . Its interference with these pathways contributes to pathological conditions and carcinogenesis .

Pharmacokinetics

Cadmium acetate’s absorption, distribution, metabolism, and excretion (ADME) properties have been detailed . Cadmium is absorbed after inhalation and oral exposure. Dermal absorption plays only a minor role. Via the blood, the absorbed cadmium reaches the liver where it is bound to metallothionein, and thereafter the kidneys. In the kidneys, cadmium is stored mainly in the proximal tubules .

Result of Action

The molecular and cellular effects of cadmium acetate’s action are extensive. It causes damage at the cellular and tissue levels . The role of cadmium in inducing oxidative stress—a pivotal mechanism behind its toxicity—is significant . It disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also contributes to pathological conditions and carcinogenesis .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of cadmium acetate. Cadmium can travel long distances from the source of emission by atmospheric transport . It is readily accumulated in many organisms, notably mollusks and crustaceans . Lower concentrations are found in vegetables, cereals, and starchy roots . Human exposure occurs mainly from consumption of contaminated food, active and passive inhalation of tobacco smoke, and inhalation by workers in a range of industries .

特性

IUPAC Name |

cadmium(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Cd/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQLJMJLROMYRN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd(C2H3O2)2, Array, C4H6CdO4 | |

| Record name | CADMIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CADMIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | cadmium acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cadmium_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Cadmium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium acetate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1020225 | |

| Record name | Cadmium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cadmium acetate is an odorless colorless solid. Sinks and mixes with water. (USCG, 1999), Colorless solid; [HSDB] White powder; [MSDSonline], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | CADMIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cadmium acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4120 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CADMIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in water, ethanol, Solubility in water: very good | |

| Record name | CADMIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CADMIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.34 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.34 g/cu cm, Becomes anhydrous at about 130 °C; density 2.01 g/cu cm; pH of 0.2 molar aq soln 7.1; colorless crystals; freely soluble in water; soluble in alcohol /Cadmium acetate dihydrate/, 2.34 g/cm³ | |

| Record name | CADMIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CADMIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CADMIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Cadmium (Cd) is a known nephrotoxic element. In this study, the primary cultures of rat proximal tubular (rPT) cells were treated with low doses of cadmium acetate (2.5 and 5 uM) to investigate its cytotoxic mechanism. A progressive loss in cell viability, together with a significant increase in the number of apoptotic and necrotic cells, were seen in the experiment. Simultaneously, elevation of intracellular [Ca(2+)]i and reactive oxygen species (ROS) levels, significant depletion of mitochondrial membrane potential(Delta Psi) and cellular glutathione (GSH), intracellular acidification, and inhibition of Na(+), K(+)-ATPase and Ca(2+)-ATPase activities were revealed in a dose-dependent manner during the exposure, while the cellular death and the apoptosis could be markedly reversed by N-acetyl-L-cysteine (NAC). Also, the calcium overload and GSH depletion were significantly affected by NAC. In conclusion, exposure of rPT cells to low-dose cadmium led to cellular death, mediated by an apoptotic and a necrotic mechanism. The apoptotic death might be the chief mechanism, which may be mediated by oxidative stress. Also, a disorder of intracellular homeostasis induced by oxidative stress and mitochondrial dysfunction is a trigger of apoptosis in rPT cells., Cadmium acetate (CdAc) induced apoptosis in primary alveolar type 2 cells and Clara cells from rat lung. Phosphorylation of the MAPKs ERK1/2, p38 and JNK was markedly increased in both cell types 15 min to 2 hr after start of exposure to 10 uM CdAc. The phosphorylation of all the MAPKs remained elevated or was progressively increased up to 12 hr. The p38 inhibitor SB202190 reduced the Cd-induced apoptosis, whereas the ERK and JNK inhibitors, PD98059 and JNKI1, respectively, did not have any significant effect. The activity of total PKC and the isoforms PKC(alpha) and PKC(delta) seemed initially to be high in type 2 cells and Clara cells. Exposure to 10 uM CdAc did not further increase the total PKC activity or phosphorylation levels of the specific isoforms. However, the PKC inhibitors, GF109203X and rottlerin partially reduced the Cd-induced apoptosis. Furthermore, exposure to GF109203X reduced the phosphorylation of p38 in Clara cells. In conclusion, the MAPK p38 seemed to be involved in the Cd-induced apoptosis in Clara cells and type 2 cells. The activity of PKC isoforms is suggested to have a permissive role in the apoptotic process, located upstream of p38 phosphorylation., The aim of the current study /was/ to examine in normal and neoplastic fibroblasts culture cells the modifications induced by the Cadmium at cellular level, in particular on the cytoskeleton, responsible not only of the intracellular transport of vesicles and cell organules, but also of their positioning and of the cellular integrity. Two fibroblastic cellular strains, normal (FG) and neoplastic (SGS/3A), have been incubated in a 5 uM Cadmium acetate added medium for 1, 8, 24 hours and studied by indirect immunofluorescence methods, particularly for the following proteins: Actin, Tubulin and Vimentin. The observations show in normal and neoplastic fibroblasts comparables modifications and anomalies of cytoskeletal shape. In both the cases the cellular morphology suffers drastic modifications, gradually evolving through intermediary shapes: from triangular and spindle-shaped in the normal fibroblasts to irregular, star-shaped, and globular in the neoplastic ones. The Cadmium action on the morphology of the normal and tumoral cells changes according to the time of incubation, producing structural alterations of the cytoskeletal. The modifications that start to be observable at the first hour of incubation are more evident after the eighth hour of exposure, reaching the maximum expression at the twenty-fourth hour, often with reduction of the total volume of the cells and loss of their ability to adhere to the substratum. Such modifications can be related to great alterations of the cellular membrane, producing the change of shape and the progressive partial separation from the substratum. The intermediary filaments seem to be less sensitive, from a morphological but not functional point of view, to the action of the Cadmium in comparison to the Actin and the microtubules that, on the contrary, seem to lose their proper morphological characteristics | |

| Record name | CADMIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Cadmium acetate | |

Color/Form |

Colorless crystals, Monoclinic, colorless crystals | |

CAS RN |

543-90-8, 5743-04-4 | |

| Record name | CADMIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cadmium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium acetate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, cadmium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADMIUM ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95KC50Z1L0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CADMIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CADMIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

255 °C | |

| Record name | CADMIUM ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CADMIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1075 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

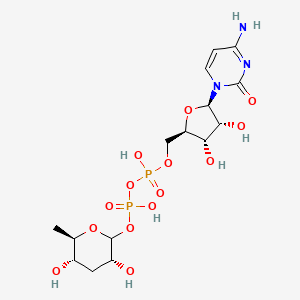

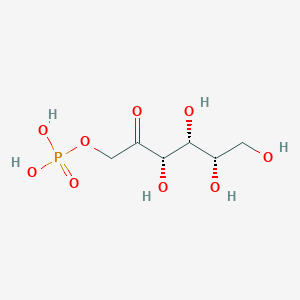

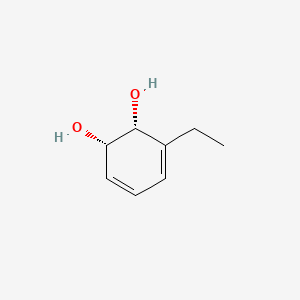

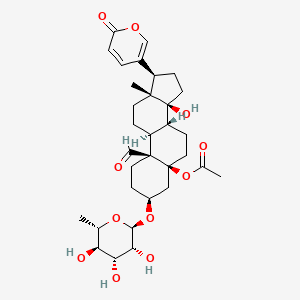

Feasible Synthetic Routes

Q & A

Q1: How does cadmium acetate exert its toxic effects at the cellular level?

A1: Cadmium acetate primarily targets the liver and kidneys [, , , ], leading to various adverse effects. In rat hepatocytes, cadmium acetate exposure disrupts cellular function by:

- Inducing oxidative stress: Cadmium acetate depletes glutathione (GSH), a crucial antioxidant, and increases malondialdehyde (MDA), a marker of lipid peroxidation [, ].

- Impairing mitochondrial function: Cadmium exposure can downregulate TopBP1 expression, a protein involved in mitochondrial DNA repair, leading to mitochondrial DNA damage and exacerbating oxidative stress [].

- Triggering apoptosis: Cadmium acetate exposure activates apoptotic pathways in rat hepatocytes, ultimately leading to cell death [].

Q2: What are the hematological effects of cadmium acetate exposure in animal models?

A2: Studies on rats [, , ] have shown that cadmium acetate administration significantly decreases red blood cell count, hemoglobin concentration, and packed cell volume. It also induces changes in white blood cell counts, suggesting a disruption in hematopoiesis.

Q3: Does cadmium acetate impact male reproductive health?

A3: Yes, research suggests that cadmium acetate negatively affects sperm health in male rats. Studies show decreased sperm concentration and increased sperm abnormalities in rats exposed to cadmium acetate []. At higher doses, it can even lead to a complete lack of pregnancy when exposed males are mated with healthy females [].

Q4: Can cadmium acetate cause tissue damage?

A4: Yes, cadmium acetate has been shown to induce histopathological changes in the liver of squirrels, including dilatation of the central vein, Kupffer cell hyperplasia, feathery degeneration of hepatocytes, and foci of necrosis [].

Q5: Can natural compounds mitigate cadmium acetate toxicity?

A6: Some studies indicate a potential protective effect of certain natural compounds against cadmium acetate-induced toxicity. For example:* Tannic acid: This plant polyphenol was found to mitigate cadmium acetate-induced hematological and biochemical changes in female rats, likely due to its antioxidant properties [].* Curcumin: Studies show that curcumin might offer protection against cadmium acetate-induced nephrotoxicity in rats by reducing oxidative stress and preserving kidney function [, ].* Sweet sorghum and sugarcane syrups: These syrups, rich in phenolic compounds, have shown potential in reducing oxidative stress and improving lipid profiles in rats exposed to cadmium acetate [].

Q6: What is the molecular formula and weight of cadmium acetate?

A6: The molecular formula of anhydrous cadmium acetate is Cd(CH3COO)2, and its molecular weight is 230.50 g/mol. It is often found as the dihydrate, Cd(CH3COO)2·2H2O, with a molecular weight of 266.55 g/mol.

Q7: How can spectroscopic techniques characterize cadmium acetate?

A8: Various spectroscopic methods provide insights into the structural features of cadmium acetate:* FTIR Spectroscopy: This technique identifies the characteristic vibrational frequencies of functional groups within the molecule, including carboxylate groups [, , , ].* UV-Vis Spectroscopy: UV-Vis spectroscopy analyzes the electronic transitions within the molecule, providing information about its electronic structure and potential applications in optical devices [, , , ].

Q8: What are the applications of cadmium acetate in material science?

A8: Cadmium acetate serves as a precursor for synthesizing cadmium-based materials, including:

- Cadmium sulfide (CdS) thin films: These films find applications in solar cells and other optoelectronic devices. The choice of cadmium source, including cadmium acetate, significantly influences the film properties and device performance [, , , , ].

- Cadmium oxide (CdO) quantum dots: These nanomaterials exhibit unique optical properties and are explored for applications in sensing and imaging [].

- Lead-cadmium sulfide (CdxPb1-xS) photo-sensitive films: These films find use in various optoelectronic applications [].

Q9: How does the choice of cadmium source impact the properties of CdS thin films?

A9: Studies show that using cadmium acetate as the cadmium source during CdS thin film deposition can lead to:

- Improved crystallinity: Films prepared with cadmium acetate tend to exhibit better crystallinity compared to those prepared with other sources like cadmium chloride and cadmium sulfate [, ].

- Enhanced optical properties: Cadmium acetate-derived films often display superior transmittance in the visible light range, making them desirable for solar cell applications [, ].

- Influence on CIGS solar cell performance: The choice of cadmium source for the CdS buffer layer in copper indium gallium selenide (CIGS) solar cells significantly affects the cell's fill factor and overall conversion efficiency [].

Q10: How does the annealing temperature affect the properties of CdxPb1–xS thin films?

A11: Annealing temperature plays a crucial role in tailoring the properties of CdxPb1–xS thin films. Increasing the annealing temperature generally results in changes in the film's morphology, crystal structure, and optical band gap, ultimately influencing its performance in optoelectronic devices [].

Q11: What are the environmental concerns associated with cadmium acetate?

A11: Cadmium and its compounds, including cadmium acetate, are known environmental pollutants. Their release into the environment, primarily from industrial activities, poses risks to aquatic and terrestrial ecosystems due to their toxicity and bioaccumulation potential.

Q12: What safety precautions should be taken when handling cadmium acetate?

A12: Cadmium acetate is toxic and requires careful handling. It is crucial to:

Q13: How is computational chemistry used to understand cadmium acetate?

A14: Computational methods, such as density functional theory (DFT), provide insights into the electronic structure and properties of cadmium acetate []. These methods help:

Q14: How can we study the nucleation and growth of cadmium acetate crystals?

A15: Researchers investigate the nucleation kinetics and growth aspects of cadmium acetate crystals by analyzing parameters such as metastable zone width, induction period, and interfacial energy []. This helps optimize growth conditions for obtaining high-quality single crystals for various applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trimethyl-[2-methyl-4-[oxo(1-piperidinyl)methoxy]-5-propan-2-ylphenyl]ammonium](/img/structure/B1199981.png)

![13-Methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1199985.png)